molecular formula C18H19NO3 B5376957 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B5376957
M. Wt: 297.3 g/mol
InChI Key: GULHGOXCEHVUAJ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic analogue of the natural compound curcumin, which is found in turmeric. DMPP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-oxidant effects and has been studied for its potential use in treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its relatively low toxicity, which makes it a promising candidate for further research and potential clinical use. However, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of novel 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one's potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and its potential applications in various fields of scientific research.

Synthesis Methods

3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base catalyst. The resulting product is then treated with an amine, such as aniline, to form the final compound.

Scientific Research Applications

3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases, such as arthritis.

properties

IUPAC Name

(Z)-3-(3,4-dimethoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)16(20)10-11-19-15-8-9-17(21-2)18(12-15)22-3/h4-12,19H,1-3H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULHGOXCEHVUAJ-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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